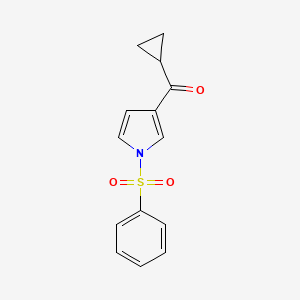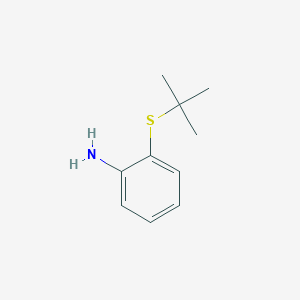
Cyclopropyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol . It is primarily used in research and development within the field of life sciences . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyrrole ring that is further substituted with a phenylsulfonyl group.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of sulfonyl-containing compounds on biological systems.
Wirkmechanismus
The mechanism of action of Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone involves its interaction with various molecular targets and pathways. The phenylsulfonyl group is known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to specific proteins or enzymes. The cyclopropyl group adds rigidity to the molecule, potentially enhancing its stability and specificity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone can be compared to other sulfonyl-containing pyrrole derivatives, such as:
- Cyclopropyl[1-(methylsulfonyl)-1H-pyrrol-3-yl]methanone
- Cyclopropyl[1-(ethylsulfonyl)-1H-pyrrol-3-yl]methanone
- Cyclopropyl[1-(isopropylsulfonyl)-1H-pyrrol-3-yl]methanone
These compounds share similar structural features but differ in the nature of the sulfonyl substituent.
Eigenschaften
IUPAC Name |
[1-(benzenesulfonyl)pyrrol-3-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-14(11-6-7-11)12-8-9-15(10-12)19(17,18)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYISPBKBJWIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)

![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)



